molecular formula C21H6Cl4I4O4 B591548 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate CAS No. 133433-82-6

2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate

Cat. No. B591548
CAS RN: 133433-82-6
M. Wt: 971.693
InChI Key: CISJVTJQQUSSCI-UHFFFAOYSA-N
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Description

2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate, also known as RO-09-2210, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the xanthene family and has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation. Moreover, 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate in lab experiments is its potent anti-cancer properties. Moreover, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the major limitations of using 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate in lab experiments is its high toxicity. This compound can be highly toxic to normal cells and can cause severe side effects in vivo.

Future Directions

There are several future directions that can be explored in the field of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate research. One of the most promising future directions is the development of novel drug delivery systems that can target cancer cells specifically. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets. Additionally, studies are needed to explore the potential applications of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate in other fields of scientific research, such as material science and nanotechnology.
Conclusion:
In conclusion, 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate is a synthetic compound that has gained significant attention in the field of scientific research. This compound has potent anti-cancer properties and has been studied extensively for its potential applications in cancer research. Moreover, 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate has several biochemical and physiological effects and can be synthesized relatively easily. However, this compound is highly toxic and can cause severe side effects in vivo. Further studies are needed to explore the potential applications of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate in other fields of scientific research and to develop novel drug delivery systems that can target cancer cells specifically.

Synthesis Methods

The synthesis of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate is a complex process that involves several steps. The first step involves the reaction of 2,4,5,7-tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-ol with acetic anhydride in the presence of a catalyst. This reaction results in the formation of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate as a white crystalline powder.

Scientific Research Applications

2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro. Moreover, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

[2,4,5,7-tetraiodo-6-oxo-9-(2,3,4,5-tetrachlorophenyl)xanthen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H6Cl4I4O4/c1-5(30)32-21-11(27)4-8-12(6-2-9(22)14(24)15(25)13(6)23)7-3-10(26)18(31)16(28)19(7)33-20(8)17(21)29/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISJVTJQQUSSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C3C=C(C(=O)C(=C3OC2=C1I)I)I)C4=CC(=C(C(=C4Cl)Cl)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H6Cl4I4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

971.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate

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